
1-Bromo-3-chloro-5-(trichloromethoxy)benzene
Übersicht
Beschreibung
1-Bromo-3-chloro-5-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl2OCl3 It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and trichloromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-(trichloromethoxy)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The trichloromethoxy group can be introduced through a nucleophilic substitution reaction using trichloromethyl ether as a reagent .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chloro-5-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral media.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or other suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phenolic derivatives, while oxidation reactions can produce quinones.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1-Bromo-3-chloro-5-(trichloromethoxy)benzene is characterized by the presence of bromine, chlorine, and a trichloromethoxy group attached to a benzene ring. Its chemical formula is . The unique arrangement of halogen atoms contributes to its reactivity and versatility in synthetic chemistry.
Synthetic Applications
1. Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in the synthesis of various complex organic molecules. It is particularly useful for creating pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitution reactions. The halogen atoms present enable the introduction of other functional groups, facilitating the construction of diverse chemical architectures.
2. Generation of Arynes
this compound can be transformed into highly reactive intermediates known as aryne species. These aryne derivatives are valuable in organic synthesis for their ability to participate in cycloaddition reactions with dienes, leading to the formation of complex cyclic structures.
Biological Applications
1. Drug Development
In medicinal chemistry, this compound acts as a building block for the development of new therapeutic agents. Its unique electronic properties allow it to interact with biological targets effectively. Research has shown that derivatives of this compound can exhibit significant biological activity, making them candidates for drug discovery .
2. Enzyme Studies
The compound is utilized in biochemical assays to study enzyme-catalyzed reactions. Its reactivity allows researchers to probe the mechanisms of action of various enzymes and their interactions with substrates, providing insights into metabolic pathways and potential therapeutic targets .
Material Science Applications
1. Specialty Chemicals Production
In industrial applications, this compound is employed in the production of specialty chemicals and polymers. Its halogenated structure imparts unique properties that are advantageous in creating materials with specific characteristics, such as increased thermal stability or enhanced reactivity .
Case Studies and Research Findings
Wirkmechanismus
The mechanism by which 1-Bromo-3-chloro-5-(trichloromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The halogen atoms and trichloromethoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloro-5-fluorobenzene: Similar in structure but contains a fluorine atom instead of the trichloromethoxy group.
1-Bromo-3-chloro-5-(chloromethyl)benzene: Contains a chloromethyl group instead of the trichloromethoxy group.
1-Bromo-3-chloro-5-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the trichloromethoxy group.
Uniqueness: 1-Bromo-3-chloro-5-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science.
Biologische Aktivität
1-Bromo-3-chloro-5-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly in relation to cytotoxicity and mechanisms of action against various cancer cell lines.
Chemical Structure and Properties
This compound is characterized by the presence of bromine, chlorine, and a trichloromethoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 273.9 g/mol. The structure can be represented as follows:
Cytotoxicity
Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it has shown effectiveness against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines. The IC50 values for these compounds were reported to be less than 10 µM, indicating potent cytotoxic effects .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
SW480 | ≤ 10 | High |
SW620 | ≤ 10 | High |
PC3 | ≤ 10 | Moderate |
K-562 | ≤ 10 | Moderate |
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound significantly increases both early and late apoptosis in cancer cells. Notably, the compound induced late apoptosis in up to 95% of SW480 cells at IC50 concentrations .
- Cell Viability Reduction : The compound effectively reduced the number of viable cancer cells in treated groups by 20–93%, demonstrating its potential as an anti-cancer agent .
- Interleukin Production : Studies indicated that the compound may influence cytokine production, particularly interleukin-6, which plays a role in inflammatory responses and cancer progression .
Case Studies
In a comparative study involving various halogenated compounds, this compound was found to be more effective than traditional chemotherapeutics like cisplatin, particularly against metastatic colon cancer cells . This suggests that halogenated derivatives may offer new avenues for targeted cancer therapies.
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-5-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSNFDHPHCFNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OC(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.